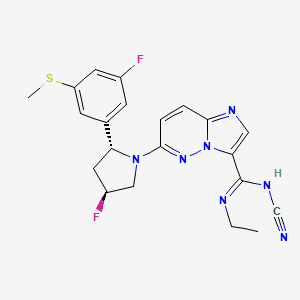
Trk-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-17 is a potent inhibitor of tropomyosin receptor kinase (TRK), a member of the receptor tyrosine kinase family. TRK is activated by neurotrophic factors, which are soluble growth factors including nerve growth factor, brain-derived neurotrophic factor, neurotrophic factor-3, and neurotrophic factor-4/5. This compound has shown potential for cancer research due to its ability to inhibit TRK activity .
Méthodes De Préparation
The preparation of Trk-IN-17 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the synthesis of substituted [1,2,4] triazolo [4,3-a] pyrazine derivatives, which exhibit TRK kinase inhibitory activity. The preparation method includes the use of pharmaceutically acceptable salts, hydrates, solvates, and isotopic compounds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Trk-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .
Applications De Recherche Scientifique
Trk-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of TRK activity, which is implicated in various types of cancer. It is also used in the development of targeted therapies for TRK fusion-positive cancers. Additionally, this compound is employed in the study of neurotrophic signaling pathways and their role in neuronal development and survival .
Mécanisme D'action
The mechanism of action of Trk-IN-17 involves the inhibition of TRK activity by competing with adenosine triphosphate (ATP) for binding to the kinase domain of TRK receptors. This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By inhibiting these pathways, this compound suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor volume .
Comparaison Avec Des Composés Similaires
Trk-IN-17 is unique among TRK inhibitors due to its specific structure and binding affinity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in cancer therapy. this compound may exhibit different pharmacokinetic properties and efficacy profiles compared to these compounds. The uniqueness of this compound lies in its potential for targeted cancer therapy and its ability to inhibit TRK activity with high specificity .
Propriétés
Formule moléculaire |
C21H21F2N7S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N-cyano-N'-ethyl-6-[(2R,4S)-4-fluoro-2-(3-fluoro-5-methylsulfanylphenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboximidamide |
InChI |
InChI=1S/C21H21F2N7S/c1-3-25-21(27-12-24)18-10-26-19-4-5-20(28-30(18)19)29-11-15(23)9-17(29)13-6-14(22)8-16(7-13)31-2/h4-8,10,15,17H,3,9,11H2,1-2H3,(H,25,27)/t15-,17+/m0/s1 |
Clé InChI |
XSAZBCHAGYBUBI-DOTOQJQBSA-N |
SMILES isomérique |
CCN=C(C1=CN=C2N1N=C(C=C2)N3C[C@H](C[C@@H]3C4=CC(=CC(=C4)SC)F)F)NC#N |
SMILES canonique |
CCN=C(C1=CN=C2N1N=C(C=C2)N3CC(CC3C4=CC(=CC(=C4)SC)F)F)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


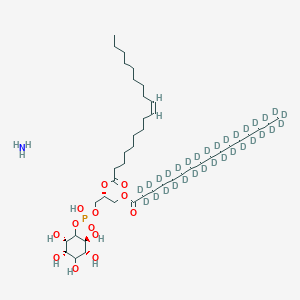

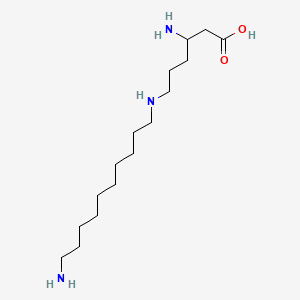
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
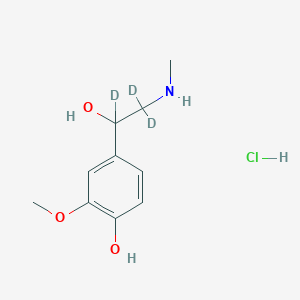

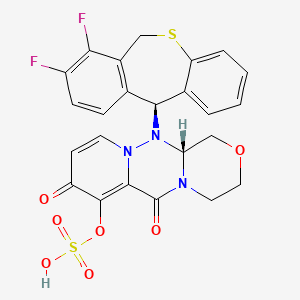
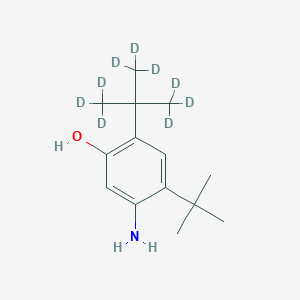


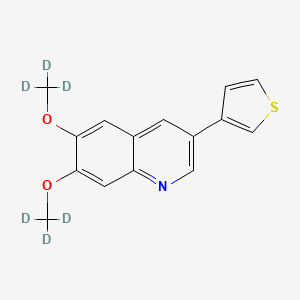
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)

